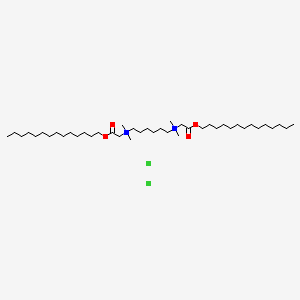
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, antiseptics, and in industrial processes. This particular compound is characterized by its long hydrophobic chains and its ability to disrupt microbial cell membranes, making it effective as an antimicrobial agent.
Méthodes De Préparation
The synthesis of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester typically involves the reaction of hexamethylenetetramine with carboxymethyl dimethyl ammonium chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Investigated for its potential use as a disinfectant and antiseptic in medical settings.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and other industrial products due to its surfactant properties.
Mécanisme D'action
The compound exerts its effects primarily through the disruption of microbial cell membranes. The long hydrophobic chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar compounds include other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzalkonium chloride. Compared to these compounds, ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester has longer hydrophobic chains, which can enhance its surfactant and antimicrobial properties. This uniqueness makes it particularly effective in applications requiring strong surfactant action and microbial control.
Similar Compounds
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Propriétés
Numéro CAS |
18277-77-5 |
|---|---|
Formule moléculaire |
C42H86Cl2N2O4 |
Poids moléculaire |
754.0 g/mol |
Nom IUPAC |
6-[dimethyl-(2-oxo-2-tetradecoxyethyl)azaniumyl]hexyl-dimethyl-(2-oxo-2-tetradecoxyethyl)azanium;dichloride |
InChI |
InChI=1S/C42H86N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-29-33-37-47-41(45)39-43(3,4)35-31-27-28-32-36-44(5,6)40-42(46)48-38-34-30-26-24-22-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
DKKULVMFUDSLPF-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


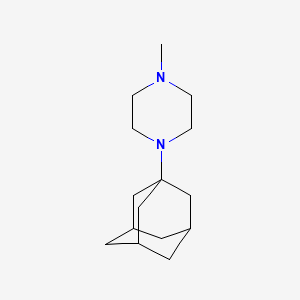

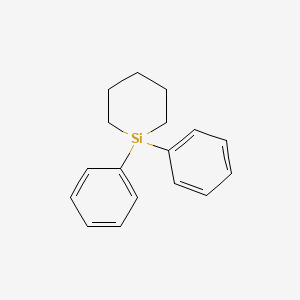
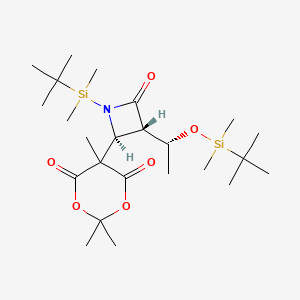
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
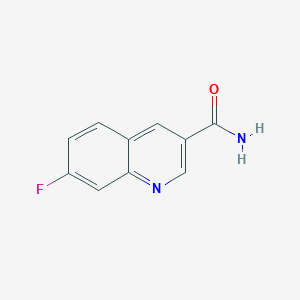
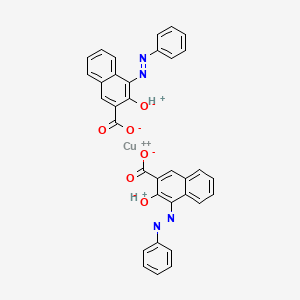
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)


![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)

